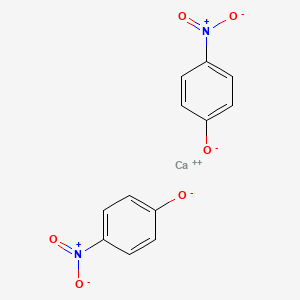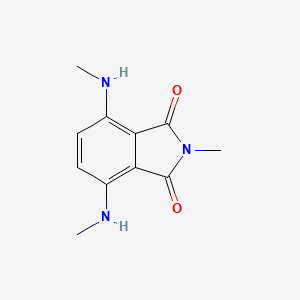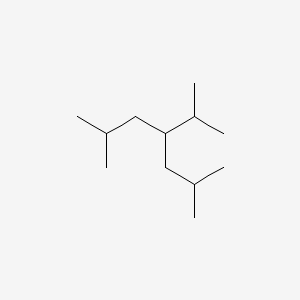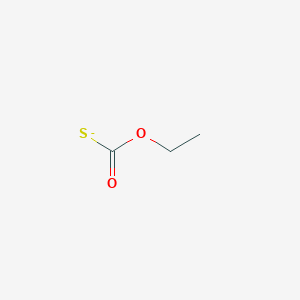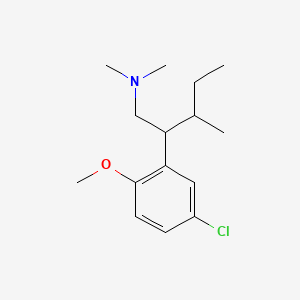
beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group, a chlorine atom, and a sec-butyl group attached to the phenethylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxyphenethylamine.
Chlorination: The 2-methoxyphenethylamine is subjected to chlorination using thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position.
Alkylation: The chlorinated intermediate is then alkylated with sec-butyl bromide (C4H9Br) in the presence of a base such as potassium carbonate (K2CO3) to introduce the sec-butyl group.
Dimethylation: Finally, the amine group is dimethylated using formaldehyde (CH2O) and formic acid (HCOOH) to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
Beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the methoxy and sec-butyl groups can influence its binding affinity and selectivity towards these targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Beta-sec-Butyl-5-chloro-2-methoxyphenethylamine: Lacks the N,N-dimethyl groups.
Beta-sec-Butyl-5-chloro-N,N-dimethylphenethylamine: Lacks the methoxy group.
Beta-sec-Butyl-5-chloro-N,N-dimethyl-2-hydroxyphenethylamine: Contains a hydroxy group instead of a methoxy group.
Uniqueness
Beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy group enhances its solubility and stability, while the sec-butyl and N,N-dimethyl groups influence its reactivity and binding interactions.
Propiedades
Número CAS |
33132-85-3 |
|---|---|
Fórmula molecular |
C15H24ClNO |
Peso molecular |
269.81 g/mol |
Nombre IUPAC |
2-(5-chloro-2-methoxyphenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C15H24ClNO/c1-6-11(2)14(10-17(3)4)13-9-12(16)7-8-15(13)18-5/h7-9,11,14H,6,10H2,1-5H3 |
Clave InChI |
HITOHOCISWKSNT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CN(C)C)C1=C(C=CC(=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)

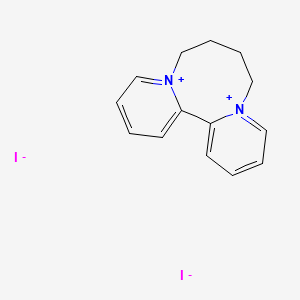
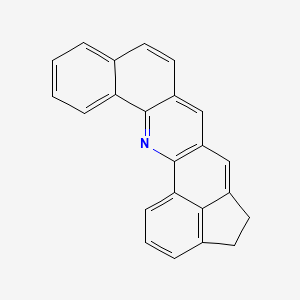

![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)


